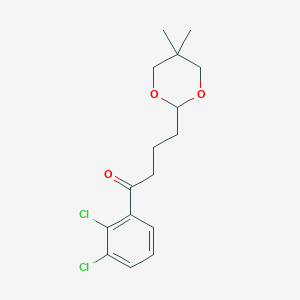

2',3'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

CAS No.: 898756-83-7

Cat. No.: VC7824222

Molecular Formula: C16H20Cl2O3

Molecular Weight: 331.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898756-83-7 |

|---|---|

| Molecular Formula | C16H20Cl2O3 |

| Molecular Weight | 331.2 g/mol |

| IUPAC Name | 1-(2,3-dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one |

| Standard InChI | InChI=1S/C16H20Cl2O3/c1-16(2)9-20-14(21-10-16)8-4-7-13(19)11-5-3-6-12(17)15(11)18/h3,5-6,14H,4,7-10H2,1-2H3 |

| Standard InChI Key | UCXWXHFXFUOERU-UHFFFAOYSA-N |

| SMILES | CC1(COC(OC1)CCCC(=O)C2=C(C(=CC=C2)Cl)Cl)C |

| Canonical SMILES | CC1(COC(OC1)CCCC(=O)C2=C(C(=CC=C2)Cl)Cl)C |

Introduction

Structural Characterization and Molecular Properties

The molecular formula of 2',3'-dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is C₁₆H₂₀Cl₂O₃, derived from its IUPAC name. The structure comprises three key components:

-

Dichlorophenyl group: Chlorine atoms at the 2' and 3' positions of the phenyl ring, enhancing electrophilic substitution reactivity.

-

Butyrophenone backbone: A four-carbon chain terminating in a ketone group, facilitating hydrogen bonding and nucleophilic additions.

-

5,5-Dimethyl-1,3-dioxane ring: A six-membered cyclic ether with two methyl groups at the 5-position, introducing steric hindrance and modulating solubility.

Hypothetical Physicochemical Properties

| Property | Predicted Value/Range | Basis for Prediction |

|---|---|---|

| Molecular Weight | 331.2 g/mol | Calculated from molecular formula |

| Melting Point | 120–140°C | Analogous dioxane-containing compounds |

| Solubility in Water | Low (<1 mg/mL) | Hydrophobic dioxane and aryl groups |

| LogP (Octanol-Water) | ~3.5 | Estimated via fragment-based methods |

The spatial arrangement of substituents suggests significant steric interactions between the dioxane ring and chlorophenyl group, potentially influencing conformational flexibility and crystal packing.

Synthetic Pathways and Challenges

The synthesis of 2',3'-dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone likely involves multi-step organic reactions:

Proposed Route 1: Friedel-Crafts Acylation

-

Dioxane Ring Formation: Condensation of 2,2-dimethyl-1,3-propanediol with an aldehyde under acidic conditions yields the 5,5-dimethyl-1,3-dioxane intermediate.

-

Butyrophenone Assembly: Friedel-Crafts acylation of 2,3-dichlorobenzene with γ-butyrolactone in the presence of AlCl₃ generates the ketone backbone.

-

Coupling Reaction: A nucleophilic substitution or cross-coupling reaction attaches the dioxane moiety to the butyrophenone structure.

Proposed Route 2: Grignard Addition

-

Dioxane-Magnesium Complex: Reaction of 2-(bromomethyl)-5,5-dimethyl-1,3-dioxane with magnesium forms a Grignard reagent.

-

Ketone Formation: Addition to 2',3'-dichloroacetophenone followed by hydrolysis produces the target compound.

Key Challenges:

-

Regioselective introduction of chlorine atoms at the 2' and 3' positions without side reactions.

-

Steric hindrance during coupling steps requiring optimized catalysts (e.g., palladium complexes).

Reactivity and Functional Group Interactions

Dominant Reaction Pathways

-

Nucleophilic Aromatic Substitution:

-

Chlorine atoms at ortho positions activate the phenyl ring for substitution with amines or alkoxides.

-

Example: Reaction with piperidine could yield 2',3'-dipiperidino derivatives.

-

-

Ketone Reduction:

-

Catalytic hydrogenation (H₂/Pd) reduces the ketone to a secondary alcohol, altering polarity.

-

-

Dioxane Ring Opening:

-

Acidic conditions (e.g., HCl/EtOH) cleave the dioxane to form diols, increasing water solubility.

-

Comparative Reactivity Table

| Reaction Type | Expected Reactivity (1–5) | Notes |

|---|---|---|

| Electrophilic Substitution | 4 | Enhanced by electron-withdrawing Cl |

| Nucleophilic Addition | 3 | Moderate ketone activation |

| Oxidation | 2 | Stability due to steric protection |

Comparative Analysis with Structural Analogs

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 2',5'-Dichloro-4-(dioxan-2-yl)butyrophenone | C₁₆H₂₀Cl₂O₃ | Chlorine positional isomerism |

| 2',6'-Dichloro analog | C₁₆H₂₀Cl₂O₃ | Altered steric profile |

| 3,3-Dimethylbutyrophenone | C₁₂H₁₄Cl₂O | Lacks dioxane ring |

The 2',3'-dichloro substitution pattern may confer unique electronic effects compared to para-substituted analogs, influencing binding affinity in biological systems.

Future Research Directions

-

Synthetic Optimization: Develop catalytic asymmetric methods for enantioselective dioxane incorporation.

-

Computational Modeling: DFT studies to predict interaction with biological targets like dopamine receptors.

-

Ecotoxicity Studies: Assess environmental persistence and degradation pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume